molecular formula C15H21FN2O4S B4445796 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide

3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No. B4445796
M. Wt: 344.4 g/mol
InChI Key: XKVLLFLOVIHPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide, also known as DMSF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and apoptosis. 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a role in various inflammatory diseases. 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide has also been found to have anti-oxidant effects, which may protect against oxidative stress-induced damage. In addition, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide has been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. It is also relatively easy to synthesize and purify. However, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide has some limitations, including its high cost and limited availability. In addition, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide. One potential direction is to further investigate its mechanism of action, including its effects on specific enzymes and signaling pathways. Another direction is to explore its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and administration of 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide for different applications.

Scientific Research Applications

3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In immunology, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide has been found to modulate the immune response by regulating the production of cytokines and chemokines. In neuroscience, 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4-fluoro-N,N-dimethylbenzenesulfonamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-10-8-18(9-11(2)22-10)15(19)13-7-12(5-6-14(13)16)23(20,21)17(3)4/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLLFLOVIHPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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